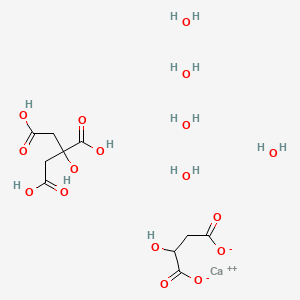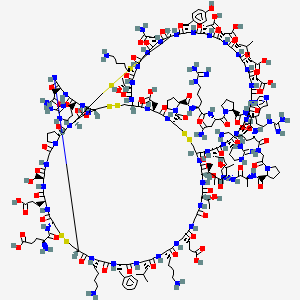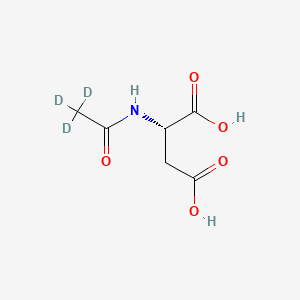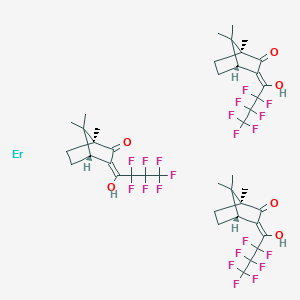
CALCIUM CITRATE MALATE PENTAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium citrate malate pentahydrate is a water-soluble calcium supplement. It is the calcium salt of citric acid and malic acid with variable composition. This compound is known for its high bioavailability, which makes it an effective source of calcium for dietary supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of calcium citrate malate pentahydrate involves the reaction of citric acid and malic acid with calcium carbonate. The process typically includes dissolving citric acid and malic acid in water, followed by the addition of calcium carbonate. The reaction mixture is then stirred until the calcium carbonate is completely dissolved, resulting in the formation of calcium citrate malate .
Industrial Production Methods: In industrial settings, the production of this compound can involve the use of food-grade calcium carbonate powder. This powder is added to a stirred solution of lemon juice with a specific pH value and molar concentration. The mixture is stirred for several hours until the calcium carbonate is thoroughly dissolved, and the supernatant is collected to obtain the liquid calcium citrate malate .
Chemical Reactions Analysis
Types of Reactions: Calcium citrate malate pentahydrate primarily undergoes dissolution reactions to release calcium ions and a calcium citrate complex. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The common reagents used in the preparation of this compound include citric acid, malic acid, and calcium carbonate. The reaction conditions involve stirring the mixture at room temperature until complete dissolution is achieved .
Major Products Formed: The major product formed from the reaction of citric acid, malic acid, and calcium carbonate is this compound. This compound is known for its high solubility and bioavailability .
Scientific Research Applications
Calcium citrate malate pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a source of calcium ions in various reactions. In biology and medicine, it is used as a dietary supplement to prevent and treat calcium deficiencies. It is also used in the treatment of osteoporosis and other bone-related conditions due to its high bioavailability and effectiveness in increasing bone mineral density . Additionally, it is used in the food industry as a calcium fortifier in various food products .
Mechanism of Action
The mechanism of action of calcium citrate malate pentahydrate involves the release of calcium ions upon dissolution. These calcium ions are then absorbed in the intestines and increase plasma calcium levels. This, in turn, reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). The reduction in PTH levels helps in increasing bone mineral density by promoting calcium deposition in bones .
Comparison with Similar Compounds
Similar Compounds:
- Calcium carbonate
- Calcium citrate
- Calcium malate
Comparison: Calcium citrate malate pentahydrate is unique due to its high bioavailability compared to other calcium supplements like calcium carbonate and calcium citrate. It is absorbed more efficiently in the intestines, making it a preferred choice for individuals with low gastric acid levels. Additionally, it has been shown to be more effective in increasing bone mineral density compared to other calcium supplements .
Properties
IUPAC Name |
calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H6O5.Ca.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;5*1H2/q;;+2;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCMQXRREZMSPJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721339 |
Source


|
| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120250-12-6 |
Source


|
| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/new.no-structure.jpg)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)



![[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B571379.png)



![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)
